1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-bromobenzoyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-13(18)16-7-9-17(10-8-16)14(19)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDQUSNSZCRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(4-Bromobenzoyl)piperazine Intermediate
The key intermediate 4-(4-bromobenzoyl)piperazine is typically synthesized via acylation of piperazine or its derivatives with 4-bromobenzoyl chloride. This step is critical as it introduces the 4-bromobenzoyl moiety essential for the target compound.
- Dissolve piperazine or a protected piperazine derivative (e.g., tert-butyl 1-piperazinecarboxylate) in an organic solvent such as dichloromethane (DCM).
- Add a base such as N-ethyl-N,N-diisopropylamine to scavenge HCl formed during the reaction.
- Cool the reaction mixture to 0°C.
- Add 4-bromobenzoyl chloride dropwise to the stirred solution.
- Stir the reaction at room temperature overnight.
- Work up by aqueous extraction, drying, and solvent removal to isolate the 4-(4-bromobenzoyl)piperazine intermediate.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | N-ethyl-N,N-diisopropylamine |
| Temperature | 0°C to room temperature |
| Reaction Time | Overnight (typically 12-16 hours) |
| Yield | Up to 100% (reported for tert-butyl ester intermediate) |
This method provides a straightforward and high-yielding route to the 4-(4-bromobenzoyl)piperazine intermediate, suitable for further elaboration.
Preparation of 1-(4-Bromophenyl)piperazine
An important related compound, 1-(4-bromophenyl)piperazine, can be synthesized via nucleophilic substitution reactions involving bromobenzene and piperazine under basic and high-temperature conditions, or via bromination of phenylpiperazine derivatives.
- React bromobenzene with piperazine in the presence of sulfolane as solvent and a strong alkali (e.g., potassium tert-butoxide or sodium tert-amylate).
- Heat the mixture to 150-180 °C to facilitate nucleophilic aromatic substitution, forming N-phenylpiperazine.
- Brominate the N-phenylpiperazine with brominating agents such as N-bromosuccinimide or dibromohydantoin in organic solvents like acetonitrile or dichloromethane at 15-40 °C.
- Purify the product by vacuum distillation or recrystallization (e.g., dichloromethane:n-heptane solvent system).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nucleophilic substitution | Bromobenzene, piperidine, sulfolane, alkali (1.5-2.0 eq), 150-180 °C | Molar ratio bromobenzene:piperidine:alkali = 1:1-1.1:1.5-2.0 |
| Bromination | N-phenylpiperidine, N-bromosuccinimide (1.1-1.2 eq), acetonitrile/DCM, 15-40 °C | Addition of tetra-n-butylammonium tetraphenylborate (0.02-0.15 eq) enhances reaction |
| Purification | Vacuum distillation or recrystallization | Recrystallization solvent: DCM:n-heptane = 1:4 |
This two-step approach yields 1-(4-bromophenyl)piperazine with relatively high purity and yield, providing a versatile intermediate for further acylation or functionalization.
Acylation to Form 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one
The final step to obtain this compound involves acylation of the piperazine nitrogen with a propanoyl group, typically using propanoyl chloride or an equivalent activated acyl donor.
- Dissolve the 4-(4-bromobenzoyl)piperazine intermediate in an anhydrous solvent such as dichloromethane or dimethylformamide.
- Add a base (e.g., triethylamine) to neutralize the acid generated.
- Slowly add propanoyl chloride under cooling to control the reaction rate.
- Stir the reaction at ambient temperature until completion (monitored by TLC or LC-MS).
- Work up by aqueous extraction, drying, and purification via recrystallization or chromatography.
- Use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole can improve coupling efficiency when using carboxylic acid derivatives instead of acid chlorides.
- Reaction temperature control is critical to avoid side reactions.
- Purification methods depend on the scale and desired purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | Bromobenzene + piperidine, sulfolane, alkali, 150-180 °C | Formation of N-phenylpiperidine |
| 2 | Bromination | N-phenylpiperidine + N-bromosuccinimide, acetonitrile/DCM, 15-40 °C | 1-(4-bromophenyl)piperazine obtained |
| 3 | Acylation | 4-(4-bromobenzoyl)piperazine + propanoyl chloride, base, DCM | Formation of this compound |
Research Findings and Optimization Notes
- Use of sulfolane as a high-boiling solvent and strong alkali bases improves nucleophilic substitution efficiency for aryl amination.
- Controlled bromination with N-bromosuccinimide at mild temperatures ensures selective monobromination without overbromination.
- Addition of phase-transfer catalysts or tetrabutylammonium salts can enhance bromination yields and reaction rates.
- Protection of piperazine nitrogen (e.g., tert-butyl carbamate) can be used to direct acylation selectively.
- Purification by recrystallization from solvent mixtures such as dichloromethane and n-heptane yields high-purity crystalline products suitable for further application.
Chemical Reactions Analysis
1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one, a compound with significant potential in various scientific research applications, has garnered attention due to its unique structural features and biological activities. This article explores its applications across several fields, including medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Structure
The compound features a piperazine ring substituted with a bromobenzoyl group and a propanone moiety. The molecular formula is C15H18BrN2O, and its molecular weight is approximately 320.22 g/mol. The presence of the bromine atom enhances the compound's lipophilicity and biological activity.
Properties
- Melting Point : Approximately 120-125 °C
- Solubility : Soluble in organic solvents like DMSO and ethanol
- Stability : Stable under standard laboratory conditions
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents.
Antipsychotic Activity
Recent studies have indicated that derivatives of this compound exhibit antipsychotic effects similar to established drugs like clozapine. The piperazine moiety is known for its interaction with dopamine receptors, making it a candidate for treating schizophrenia.
Case Study: Antipsychotic Screening
A study involving the synthesis of various derivatives of this compound demonstrated significant binding affinity to D2 dopamine receptors. In vivo tests on rodent models showed a marked reduction in hyperactivity, indicating potential as an antipsychotic agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
This data suggests that the compound exhibits moderate antimicrobial activity, particularly against E. coli, highlighting its potential for developing new antibiotics .
Material Science
The unique properties of this compound make it suitable for applications in material science.
Polymer Synthesis
Research has shown that this compound can be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of bromobenzoyl groups allows for better cross-linking in polymer matrices.
Case Study: Polymer Properties
A study focused on synthesizing polyurethanes using this compound revealed improved tensile strength and thermal resistance compared to traditional polyurethanes. The synthesized materials exhibited potential for use in high-performance coatings and adhesives .
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to interact with various biological receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares a core structure with several analogs, differing primarily in substituents on the piperazine ring or the ketone side chain. Key structural variations and their implications include:
- Arylpiperazine Derivatives :
- 1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) : Contains benzothiophene and pyridine substituents, showing high affinity for serotonin receptors (IC₅₀ = 2.50 μM, Kᵢ = 2.30 μM) .
- 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-bromophenyl)ethan-1-one (15) : Features a fluorobenzyl group and bromophenyl ketone, characterized by distinct ¹H-NMR signals in DMSO-d₆ .
- PF-5274857 : A brain-penetrant Smo antagonist with a methylsulfonyl group and chloro-pyridine substituent, highlighting the role of lipophilic groups in blood-brain barrier penetration .
Electron-Withdrawing Groups :
Halogenated Derivatives :
Structure-Activity Relationships (SAR)
- Piperazine Substituents : Aromatic groups (e.g., benzothiophene, pyridine) enhance receptor binding, while electron-withdrawing groups (e.g., nitro) improve synthesis yields .
- Ketone Chain Modifications : Longer chains or sulfonyl groups (e.g., PF-5274857 ) influence pharmacokinetic properties like solubility and target engagement.
Data Tables
Biological Activity
1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is recognized for its potential applications in drug development, particularly in targeting various diseases through its interaction with biological macromolecules.
Chemical Structure and Synthesis
The compound features a piperazine ring, which is crucial for its biological activity. The synthesis typically involves the reaction of N-Boc-piperazine with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate, conducted in a solvent like dichloromethane at elevated temperatures.
Synthetic Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | 4-bromobenzyl bromide | Heating with base |
| 2 | Nucleophilic Substitution | N-Boc-piperazine | Solvent: CH₂Cl₂ |
| 3 | Isolation | Ethyl acetate, water | Extraction and purification |
The biological activity of this compound stems from its ability to interact with various receptors and enzymes. The piperazine moiety facilitates these interactions, potentially modulating signaling pathways involved in cellular processes.
Pharmacological Properties
Research indicates that this compound may exhibit:
- Antitumor Activity : Studies have shown that derivatives of piperazine can inhibit the growth of cancer cell lines. For example, similar compounds have demonstrated significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity .
- Antibacterial and Antifungal Properties : Compounds within this class have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens .
Case Studies
- Antitumor Activity : In a study evaluating piperazine derivatives, compounds similar to this compound were tested against MCF-7 cells. The most effective compound reduced cell viability to below 50% at concentrations around 50 µg/mL, indicating strong antitumor potential .
- Antibacterial Effects : Another study focused on the antibacterial properties of piperazine derivatives found that specific substitutions on the piperazine ring significantly influenced activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis
Comparative studies with other piperazine derivatives highlight the unique biological profile of this compound. For instance:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| This compound | Antitumor (MCF-7) | TBD |
| Similar Piperazine Derivative A | Antitumor (MCF-7) | 5.56 |
| Similar Piperazine Derivative B | Antibacterial (E. coli) | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting 1-(piperazin-1-yl)propan-1-one with 4-bromobenzoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) at 0–25°C. Purification via crystallization (e.g., diethyl ether) or flash chromatography is recommended. Adjusting stoichiometry, solvent polarity, or temperature gradients can enhance yields .
- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use X-ray crystallography for definitive confirmation of the piperazine ring conformation and bromobenzoyl spatial orientation. For example, similar piperazine derivatives (e.g., 4-(4-methoxyphenyl)piperazin-1-ium salts) were resolved using single-crystal diffraction, revealing bond angles and torsion angles critical for stability .
- Complementary Techniques : Pair crystallography with and high-resolution mass spectrometry (HRMS) to validate molecular weight and functional groups.
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis conditions?
- Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and energy barriers. For instance, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error cycles .
- Implementation : Use software like Gaussian or COMSOL Multiphysics to simulate solvent effects, steric hindrance, and electronic interactions in the acylation step .
Q. How can contradictory data in spectroscopic characterization (e.g., NMR splitting patterns) be resolved?
- Methodology : Perform variable-temperature NMR to assess dynamic processes (e.g., piperazine ring puckering). For example, 3.23–3.82 ppm in similar compounds indicates rotational restrictions due to steric effects .
- Cross-Validation : Compare experimental data with simulated spectra from computational tools like ACD/Labs or MestReNova.
Q. What are the implications of halogen (bromine) positioning on biological activity or intermolecular interactions?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with fluorine or chlorine substituents. Evaluate binding affinity via surface plasmon resonance (SPR) or molecular docking against target proteins (e.g., kinases) .
- Crystallographic Insight : The bromine’s electron-withdrawing effect may influence π-π stacking or hydrogen bonding, as seen in bis(4-bromophenyl)methyl-piperazine derivatives .
Methodological Challenges
Q. How to address low solubility in aqueous media during biological assays?
- Approach : Use co-solvents (e.g., DMSO-water mixtures) or formulate as nanoparticles via emulsion-solvent evaporation. Monitor stability using dynamic light scattering (DLS).
- Precedent : Piperazine derivatives with similar logP values (e.g., 3.8–4.2) required 10% DMSO for dissolution in cell-based assays .
Q. What strategies mitigate decomposition during long-term storage?
- Recommendations : Store under inert gas (argon) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH) with HPLC purity checks .
Key Considerations
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and crystallography for robust methodology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
